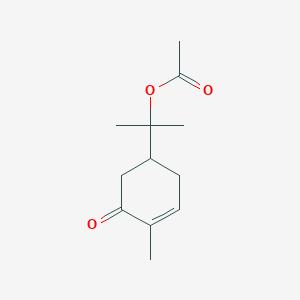
2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate is an organic compound with the molecular formula C12H18O3. It is also known by other names such as 8-Acetoxycarvotanacetone and 2-Cyclohexen-1-one, 5-[1-(acetyloxy)-1-methylethyl]-2-methyl- . This compound is characterized by its unique structure, which includes a cyclohexenone ring substituted with a methyl group and an acetate ester.
Preparation Methods
The synthesis of 2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-5-oxocyclohex-3-en-1-yl propan-2-ol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or other biomolecules, modulating biological processes and exerting therapeutic effects .
Comparison with Similar Compounds
2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate can be compared with similar compounds such as:
2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propanoic acid: This compound has a similar cyclohexenone structure but lacks the acetate ester group, resulting in different chemical properties and reactivity.
8-Acetoxy-1-p-menthen-6-one: This compound shares the acetate ester group but has a different ring structure, leading to variations in its chemical behavior and applications.
Properties
CAS No. |
87578-93-6 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(4-methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate |
InChI |
InChI=1S/C12H18O3/c1-8-5-6-10(7-11(8)14)12(3,4)15-9(2)13/h5,10H,6-7H2,1-4H3 |
InChI Key |
FTCAQUBXEGKQTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1=O)C(C)(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea](/img/structure/B14403562.png)
![N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14403564.png)
![1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14403565.png)
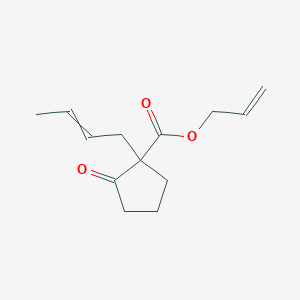
![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)
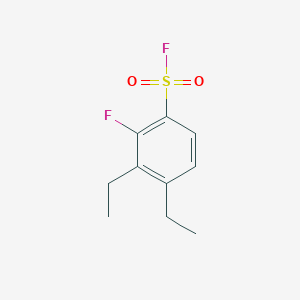
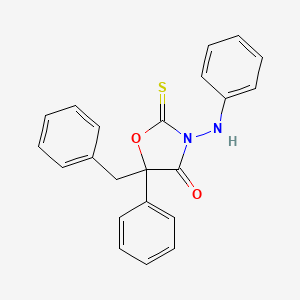
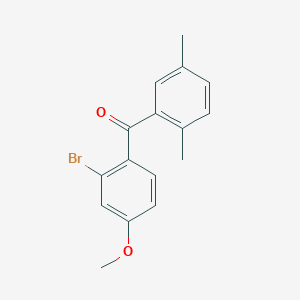
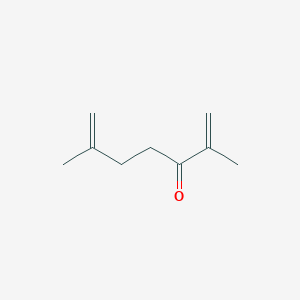
![Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate](/img/structure/B14403619.png)
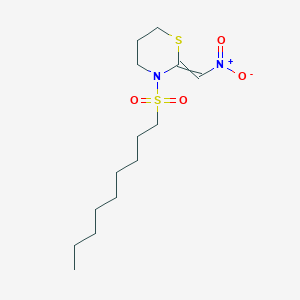
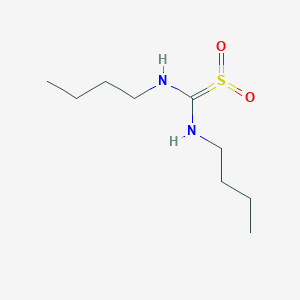
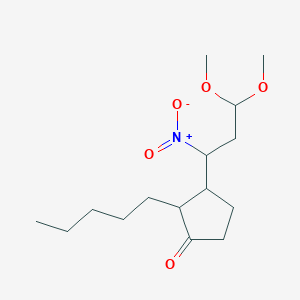
![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)
